3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloroethyl group and two methoxy groups attached to the quinazoline core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the reaction of ethyl-2-aminobenzoate with ethyl chloroformate and ethanol amine . This method allows for the formation of the quinazoline core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione: A similar compound with a different substitution pattern on the quinazoline core.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Another heterocyclic compound with similar functional groups.
Uniqueness
3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZNVCLWQHGBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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